2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamide
説明
The compound 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamide features a pyrazolo[3,4-d]pyrimidinone core substituted at position 1 with a 3-chlorophenyl group and at position 5 with a dimethyl-3-oxobutanamide side chain. This scaffold is structurally related to kinase inhibitors, where the pyrazolopyrimidinone moiety often serves as a hinge-binding motif. The 3-chlorophenyl group may enhance hydrophobic interactions with target proteins, while the dimethylamide substituent could influence solubility and metabolic stability .
特性
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-dimethyl-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O3/c1-10(24)14(17(26)21(2)3)22-9-19-15-13(16(22)25)8-20-23(15)12-6-4-5-11(18)7-12/h4-9,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQTUAGOLPFGDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)N(C)C)N1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibitCyclin-Dependent Kinases (CDKs) . CDKs are essential proteins in cellular processes and play a significant role in cell proliferation.
Mode of Action
Related compounds with a pyrazolo[3,4-d]pyrimidine core have been shown to inhibit cdk2, causing a significant alteration in cell cycle progression. This suggests that the compound might interact with its targets, leading to changes in cell cycle progression.
Biochemical Pathways
Inhibition of cdk2, as seen in related compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase. This can lead to cell cycle arrest, thereby inhibiting cell proliferation.
生物活性
The compound 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamide is part of a class of pyrazolo[3,4-d]pyrimidine derivatives that have gained attention for their potential biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs). This article explores the biological activity of this compound, focusing on its mechanism of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 364.83 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its bioactive properties.
The primary mechanism of action for compounds in this class involves the inhibition of CDK2, a key regulator in the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. The interaction with CDK2 is facilitated by the compound's ability to bind to the ATP-binding site, thus preventing phosphorylation events necessary for cell cycle progression .
Cytotoxicity
Research has demonstrated that related pyrazolo[3,4-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : Exhibited growth inhibition with IC50 values in the micromolar range.
- HCT-116 (colon cancer) : Similar potency was observed.
- HepG-2 (liver cancer) : Significant cytotoxicity reported.
These findings suggest that the compound may share similar activity profiles with its analogs .
In Vitro Studies
A study focusing on the compound's analogs showed that they induced apoptosis in cancer cells through:
- Cell Cycle Arrest : Treated cells exhibited increased populations in the G0/G1 phase, indicating halted progression into S phase.
- Apoptotic Markers : Increased expression of pro-apoptotic proteins and decreased anti-apoptotic markers were noted.
Table 1 summarizes the IC50 values against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HCT-116 | 15.0 |
| HepG-2 | 10.0 |
Case Studies
Case Study 1 : A synthesized derivative demonstrated a mean growth inhibition (GI%) of 43.9% across 56 tested cell lines, showcasing broad-spectrum anticancer activity. Molecular docking studies indicated that these compounds could effectively bind to CDK2 and TRKA, enhancing their therapeutic potential against multiple cancer types .
Case Study 2 : Another derivative was evaluated against renal carcinoma cell line RFX 393, showing an IC50 value of 11.70 µM. This study highlighted the compound's selective inhibition of CDK2 and TRKA, leading to significant cytotoxicity compared to standard chemotherapeutic agents .
Pharmacokinetics
The pharmacokinetic profile of similar pyrazolo[3,4-d]pyrimidine compounds indicates favorable drug-like properties:
類似化合物との比較
Positional Isomer: 2-(1-(4-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamide
- Structural Difference : The 4-chlorophenyl substituent (para position) replaces the 3-chlorophenyl (meta position) in the target compound.
- Implications :
Side Chain Variation: 2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide
- Structural Difference : The N-methylacetamide group replaces the N,N-dimethyl-3-oxobutanamide side chain.
- Implications: Solubility: The shorter acetamide chain and reduced alkylation (mono- vs. dimethyl) may improve aqueous solubility. Pharmacokinetics: N-methylation could decrease first-pass metabolism by reducing amide bond hydrolysis .
Fluorinated Analog: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structural Difference : Incorporates a chromen-2-yl group with dual fluorine substitutions and a sulfonamide moiety.
- Implications: Bioactivity: Fluorine atoms enhance electronegativity and metabolic stability. The chromen-2-yl group may confer selectivity for kinase targets like PI3K or mTOR. Physical Properties: Higher molecular weight (589.1 g/mol) and melting point (175–178°C) compared to non-fluorinated analogs .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Table 2: Functional Group Impact
Research Findings and Limitations
- Synthetic Challenges : The dimethyl-3-oxobutanamide side chain may complicate synthesis due to steric hindrance during coupling reactions.
- Knowledge Gaps: Melting points and solubility parameters for the target compound and its analogs (excluding ) are unreported, limiting direct comparison.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step reactions starting from pyrazole or pyrimidine precursors. Key steps include cyclization of intermediates (e.g., pyrazolo[3,4-d]pyrimidine core formation) and subsequent functionalization. Reaction conditions such as solvent choice (ethanol, DMF), temperature (60–120°C), and catalysts (triethylamine) are critical. For example, continuous flow reactors may improve efficiency . Purification often employs column chromatography with gradients of ethyl acetate/hexane. Yield optimization requires monitoring via TLC or HPLC.
Q. Which spectroscopic and analytical methods are essential for structural characterization?
- 1H/13C NMR : Confirms substitution patterns (e.g., 3-chlorophenyl group at ~7.5 ppm in aromatic regions) .
- HRMS : Validates molecular weight (e.g., expected [M+H]+ for C19H18ClN5O3: 424.11) .
- HPLC : Assesses purity (>95% required for pharmacological studies) .
- X-ray crystallography : Resolves stereochemistry and solid-state interactions (if crystals are obtainable) .
Q. How can initial biological activity screening be designed for this compound?
Use in vitro assays targeting kinases (e.g., EGFR, VEGFR) due to the pyrazolo[3,4-d]pyrimidine scaffold’s known kinase inhibition. Protocols include:
- Enzyme inhibition assays (IC50 determination via fluorescence-based methods).
- Cell viability assays (MTT assay on cancer cell lines like HeLa or MCF-7) .
- Apoptosis markers (flow cytometry for Annexin V/PI staining) .
Advanced Research Questions
Q. What in vivo models are appropriate for efficacy and toxicity evaluation?
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